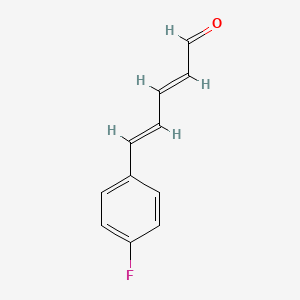
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal
説明
The compound (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a dienal with a fluorophenyl group. While the specific compound is not directly synthesized in the provided papers, related compounds with similar structures have been synthesized and characterized, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of benzylideneacetone and aldehyde with sodium hydroxide as a catalyst, as seen in the synthesis of (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one . The reaction conditions, such as reactant ratio, catalyst ratio, reaction temperature, and solvent, were optimized to achieve high yields of up to 89.3% . Similarly, the synthesis of (2E,4E)-2-(2-benzyloxyethyl)-5-(3-methoxy-4-chlorophenyl)penta-2,4-dienal was achieved through condensation, yielding the target compound with high configurational purity . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction, revealing an orthorhombic space group . A new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one was discovered, showcasing disorder in the molecule with two conformations around the single bond adjacent to the carbonyl group . These findings suggest that this compound may also exhibit interesting structural features that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of bischalcones, which are structurally similar to the compound of interest, has been explored in the context of their antitumor potential . The cytotoxicity assays conducted on symmetric bischalcones revealed that their biological activity increases with the electronegativity of the halogen . This suggests that the this compound could potentially participate in chemical reactions that exploit its electrophilic character, possibly leading to applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound have been characterized using techniques such as IR spectra, 1H NMR, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These methods provide information on the functional groups present, thermal stability, and electronic transitions. The presence of a fluorophenyl group in the compound of interest would likely influence its physical properties, such as melting point and solubility, as well as its chemical properties, including reactivity and stability.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Strobilurin B : (2E,4E)-2-(2-benzyloxyethyl)-5-(4-chloro-3-methoxyphenyl)penta-2,4-dienal, a related compound, was synthesized as a key intermediate in the production of strobilurin B, demonstrating the compound's utility in complex organic syntheses (Popovsky, Stepanov, & Grigorieva, 2012).
- Metabolites from Microorganisms : Derivatives of phenylpentadienamides, which are structurally related to (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, have been isolated from Streptomyces sp. cultures, indicating the presence of such compounds in natural biological processes (Potterat, Zähner, Metzger, & Freund, 1994).
Applications in Sensing and Detection
- Bismuth Optical Sensor : A bismuth optical sensor using a similar compound, (2E,4E)-5-(2,4-dinitrophenyl amino)penta-2,4-dienal, demonstrates the potential of these compounds in creating sensitive and selective sensors for detecting specific ions in aqueous solutions (Arvand & Eskandarnejad, 2008).
Photophysical Properties
- Fluorogenic Solvent Selectivity : Cinnamaldehyde-based chalcone derivatives, including variants of this compound, have been studied for their unique photophysical properties, such as fluorogenic solvent selectivity, which could have applications in materials science and chemical sensing (Bhattacharyya, Makhal, & Guchhait, 2019).
Molecular Electronics
- Bacteriorhodopsin Analogs : Diphenylpolyene compounds, including derivatives of this compound, have been used to create bacteriorhodopsin analogs. These analogs can be applied in molecular electronic devices, demonstrating the compound's relevance in the field of molecular electronics (Singh & Manjula, 2003).
Crystal Structure and Reactivity
- Polymorphs and Reactivity : Studies on polymorphs of bischalcone derivatives, similar to this compound, provide insights into their crystal structures and chemical reactivity. These studies can inform the development of new pharmaceuticals and materials (Ferreira et al., 2019).
特性
IUPAC Name |
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDFBVBPWYJKEG-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)
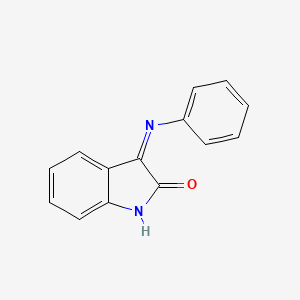
![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)
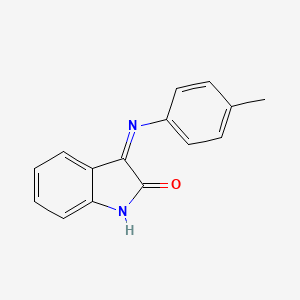
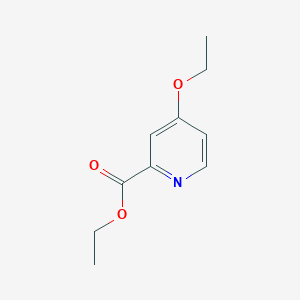
![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)
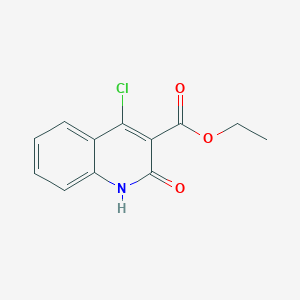
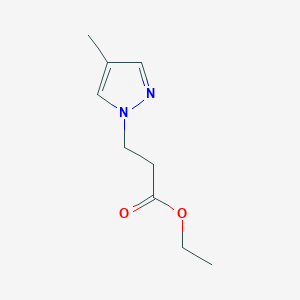

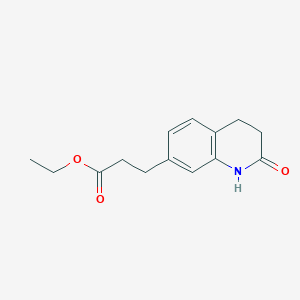
![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)
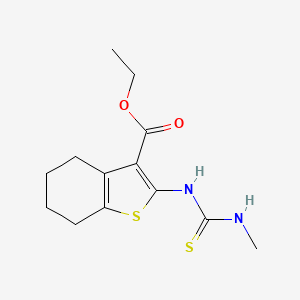

![Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B3020983.png)